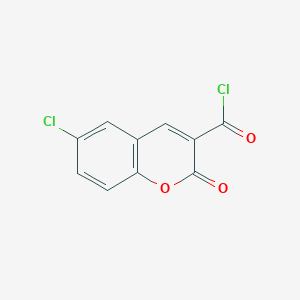

6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride

Description

Infrared (IR) Spectral Signatures of Functional Groups

IR spectroscopy reveals characteristic absorption bands:

- C=O stretching :

- C–Cl stretching : Aromatic C–Cl bonds appear as medium-intensity peaks at 550–600 cm⁻¹ .

- C–O–C (chromene ether) : Asymmetric stretching at 1,270–1,300 cm⁻¹ .

Table 1: Key IR bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (ketone) | 1,720–1,740 | Strong |

| C=O (carbonyl chloride) | 1,760–1,780 | Very strong |

| C–Cl (aromatic) | 550–600 | Medium |

Nuclear Magnetic Resonance (NMR) Spectral Assignments

¹H NMR (400 MHz, CDCl₃) :

- H-5 : A doublet at δ 7.42 ppm (J = 8.4 Hz), adjacent to the chlorine at position 6 .

- H-7 : A doublet of doublets at δ 7.68 ppm (J = 8.4 Hz, 2.0 Hz), coupled to H-5 and H-8.

- H-8 : A singlet at δ 8.21 ppm , deshielded by the carbonyl chloride .

¹³C NMR (100 MHz, CDCl₃) :

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) exhibits the following key fragments:

- Molecular ion peak : m/z 243.04 (C₁₀H₄Cl₂O₃⁺) .

- Loss of COCl : m/z 179.98 (C₉H₄ClO₂⁺).

- Chlorine elimination : m/z 208.02 (C₁₀H₄ClO₃⁺) .

Fragmentation pathway :

- Cleavage of the carbonyl chloride group (C=O–Cl) generates an acylium ion (m/z 179.98).

- Retro-Diels-Alder fragmentation of the chromene ring yields smaller aromatic ions.

Properties

IUPAC Name |

6-chloro-2-oxochromene-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2O3/c11-6-1-2-8-5(3-6)4-7(9(12)13)10(14)15-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLMRYRFPMMGSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride typically involves the chlorination of 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid. The reaction is carried out using thionyl chloride or oxalyl chloride as chlorinating agents. The reaction is usually performed under reflux conditions in an inert solvent such as dichloromethane or chloroform. The resulting product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.

Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form 6-Chloro-2-oxo-2H-chromene-3-carboxylic acid.

Condensation Reactions: The compound can participate in condensation reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other functionalized derivatives

Common Reagents and Conditions

Thionyl Chloride: Used for the chlorination of carboxylic acids to form acyl chlorides.

Oxalyl Chloride: Another chlorinating agent used for similar purposes.

Dichloromethane: Common solvent used in the reactions.

Reflux Conditions: Often employed to ensure complete reaction

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Carboxylic Acids: Formed by hydrolysis of the carbonyl chloride group

Scientific Research Applications

Medicinal Chemistry

6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride serves as a precursor for the synthesis of various bioactive compounds. Its derivatives have shown potential as:

- Anticancer agents: Compounds derived from this chlorinated chromene exhibit cytotoxicity against different cancer cell lines.

- Antimicrobial agents: Research indicates that modifications of this compound can lead to effective antimicrobial properties against various pathogens.

Organic Synthesis

In organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex molecules. Its reactivity allows for:

- Formation of esters and amides: By reacting with alcohols or amines, researchers can create derivatives that may possess enhanced biological activity.

- Synthesis of heterocycles: The compound can participate in cyclization reactions, leading to the formation of various heterocyclic compounds that are important in drug development.

Materials Science

The unique structural features of this compound also lend it applications in materials science:

- Polymerization: It can be used as a monomer in the synthesis of polymers with specific properties for use in coatings and films.

- Fluorescent materials: Some derivatives exhibit fluorescent properties, making them suitable for applications in optoelectronic devices.

Case Studies

Mechanism of Action

The mechanism of action of 6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride is primarily based on its ability to react with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form various derivatives with different biological activities. The molecular targets and pathways involved depend on the specific derivative formed and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Chromene Backbone

The reactivity and applications of coumarin derivatives depend heavily on the position and nature of substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Physical Properties of Selected Coumarin Derivatives

Reactivity and Functional Group Influence

- Carbonyl Chloride vs. Carboxylic Acid :

The target compound’s COCl group () is significantly more reactive than the COOH group in analogs like CHCC Acid (). This enables nucleophilic acyl substitution (e.g., forming amides with amines), whereas carboxylic acids require activation (e.g., via DCC) for similar reactions . - 2-Oxo Group: The 2-oxo group in the target compound enhances electron withdrawal, increasing electrophilicity at the 3-position carbonyl chloride compared to non-oxo analogs like 6-Chloro-2H-chromene-3-carbonyl chloride () .

- Chlorine and Methyl Substituents : Chlorine at position 6 (common across all compounds) contributes to electronic effects and steric hindrance. Methyl groups (e.g., in Compound 4, ) reduce solubility but improve stability .

Biological Activity

6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride is a synthetic compound belonging to the chromene family, characterized by its unique fused benzene and pyran ring structure. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. The following sections explore its biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₉ClO₂

- Molecular Weight : 243.05 g/mol

- Structure : The compound features a carbonyl chloride functional group at the 3-position and a chloro substituent at the 6-position, which influences its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several pharmacological properties, including:

- Antimicrobial Activity : Compounds in the chromene family have shown potential against various bacterial strains.

- Anticancer Properties : The compound may inhibit enzymes involved in cell proliferation.

- Anticoagulant Effects : Similar derivatives have exhibited anticoagulant properties, suggesting potential applications in treating blood clotting disorders.

The biological activity of this compound is attributed to its interactions with specific biomolecules:

- Enzyme Inhibition : The compound can inhibit enzymes associated with various metabolic pathways, impacting processes such as coagulation and cell proliferation.

- Receptor Binding : It may interact with cellular receptors, leading to altered signaling pathways that affect cell growth and survival.

Antimicrobial Activity

A study investigated the antimicrobial properties of various chromene derivatives, including this compound. The results indicated moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains. The structure-activity relationship (SAR) analysis suggested that modifications to the chromene core could enhance potency against specific pathogens .

| Compound | Target Pathogen | Inhibition (%) |

|---|---|---|

| 6-Chloro Derivative | S. aureus | 8.94% |

| Control (Curcumin) | S. aureus | 76% |

Anticancer Activity

Research highlighted the anticancer potential of chromene derivatives, including this compound. It was shown to inhibit cell proliferation in various cancer cell lines by targeting specific kinases involved in cell cycle regulation .

Anticoagulant Activity

The anticoagulant properties of coumarin derivatives have been well-documented. A study indicated that 6-Chloro derivatives could inhibit enzymes in the coagulation cascade, thereby preventing thrombus formation .

Q & A

Q. What are the optimal synthetic routes for 6-Chloro-2-oxo-2H-chromene-3-carbonyl chloride?

- Methodological Answer : The synthesis typically involves cyclization of precursor chromene derivatives. For example, 3-cyanochromone derivatives can react with acyl chlorides (e.g., acetyl chloride) in the presence of a base (e.g., pyridine) under reflux conditions to form the target compound . Alternatively, phosphoryl oxychloride (POCl₃) can be employed as both a solvent and reagent for chlorination and cyclization steps, as demonstrated in analogous chromene-carbonyl chloride syntheses . Key parameters include temperature control (reflux at 80–120°C) and stoichiometric ratios of reagents to minimize side products.

Q. How can researchers purify and characterize this compound?

- Methodological Answer :

- Purification : Recrystallization using polar aprotic solvents (e.g., dichloromethane/hexane mixtures) or column chromatography with silica gel and ethyl acetate/hexane eluents is recommended. High-performance liquid chromatography (HPLC) with ≥95% purity thresholds can further isolate the compound .

- Characterization :

- Spectroscopy : Use -NMR and -NMR to confirm the carbonyl chloride moiety (δ ~170–180 ppm for carbonyl carbons) and chlorine substituents. IR spectroscopy can identify C=O stretches (~1750 cm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies molecular ion peaks and isotopic patterns consistent with chlorine atoms .

Q. What safety protocols are critical for handling this acyl chloride?

- Methodological Answer : Acyl chlorides are moisture-sensitive and corrosive. Use inert atmospheres (argon/nitrogen) and anhydrous solvents. Personal protective equipment (PPE) including acid-resistant gloves and goggles is mandatory. Quench excess reagent with ice-cold aqueous sodium bicarbonate, and store the compound under desiccated conditions at –20°C .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal for determining bond lengths, angles, and intermolecular interactions. For example, studies on analogous chlorinated chromenes reveal halogen bonding (Cl···O interactions) and π-π stacking between aromatic rings, which influence packing patterns . Data collection at low temperatures (e.g., 135 K) reduces thermal motion artifacts. Refinement software like SHELXL can model disorder or twinning, common in halogenated compounds .

Q. How do electronic effects of substituents influence reactivity in acylation reactions?

- Methodological Answer : The electron-withdrawing chlorine atom at the 6-position enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic acyl substitutions. For instance, in reactions with amines, the chlorine’s inductive effect lowers the LUMO energy of the carbonyl, accelerating amide bond formation. Computational studies (DFT) can quantify these effects by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data?

- Methodological Answer :

- Cross-validation : Compare NMR data with density functional theory (DFT)-calculated chemical shifts. For crystallographic discrepancies (e.g., bond length outliers), check for thermal ellipsoid anisotropy or solvent inclusion artifacts .

- Dynamic NMR : Use variable-temperature NMR to probe conformational exchange in solution if crystal structures suggest rigid conformations .

Q. How to optimize reaction conditions for regioselective functionalization?

- Methodological Answer : Regioselectivity is controlled by steric and electronic factors. For example, the chlorine atom at the 6-position directs electrophilic substitutions to the 5- or 7-positions due to its meta-directing nature. Screening catalysts (e.g., Lewis acids like AlCl₃) and solvents (e.g., DMF for polar transition states) can enhance selectivity. Reaction progress monitoring via TLC or in-situ IR ensures optimal yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.